molecular formula C8H12N2O3S B113371 2-amino-N-(2-hydroxyethyl)benzenesulfonamide CAS No. 959336-90-4

2-amino-N-(2-hydroxyethyl)benzenesulfonamide

Cat. No.: B113371
CAS No.: 959336-90-4
M. Wt: 216.26 g/mol
InChI Key: RHUMXNPOCAWORJ-UHFFFAOYSA-N
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Description

2-amino-N-(2-hydroxyethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H12N2O3S and a molecular weight of 216.26 g/mol It is a derivative of benzenesulfonamide, characterized by the presence of an amino group and a hydroxyethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide typically involves the reduction of N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide. One common method includes dissolving N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide in methanol and adding 10% palladium on activated carbon (Pd/C) as a catalyst. The reaction mixture is then placed under an atmosphere of hydrogen and stirred vigorously overnight. The product is obtained by filtering the reaction mixture through celite .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The compound can be synthesized through the reduction of its nitro precursor.

    Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro precursor yields this compound, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-amino-N-(2-hydroxyethyl)benzenesulfonamide has several scientific research applications, including:

Comparison with Similar Compounds

2-amino-N-(2-hydroxyethyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c9-7-3-1-2-4-8(7)14(12,13)10-5-6-11/h1-4,10-11H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUMXNPOCAWORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(2-Hydroxyethyl)-2-nitrobenzene sulfonamide (1.25 g, 5.08 mmol) was dissolved in methanol (50 ml) and placed under an atmosphere of nitrogen prior to the addition of 10% Pd/C (10 Wt %, 125 mg) in one portion. The reaction was evacuated, placed under an atmosphere of hydrogen (1 bar) and stirred vigorously overnight. The reaction was filtered through celite and the filtrate was concentrated in vacuo to afford the named product (0.88 g, 80%); LCMS Rt=2.05 min, m/z (ES+) 217 (M+H).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mg
Type
catalyst
Reaction Step Two
Yield
80%

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